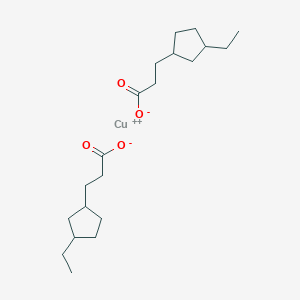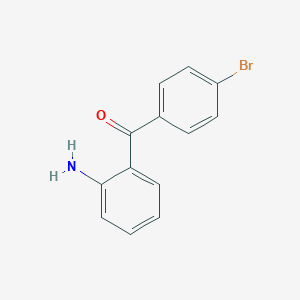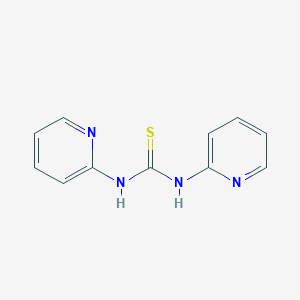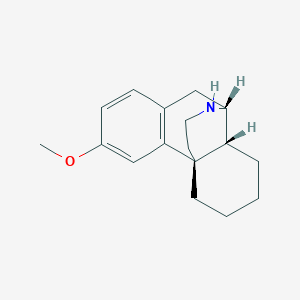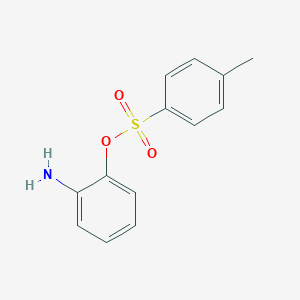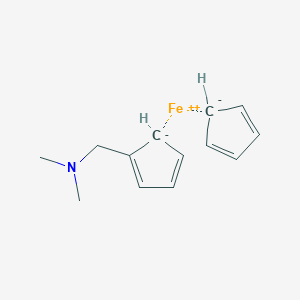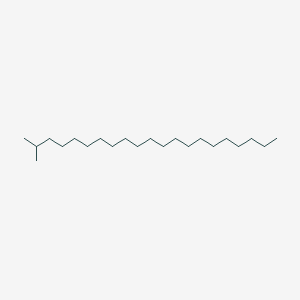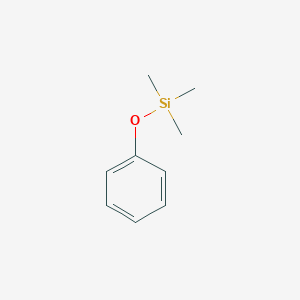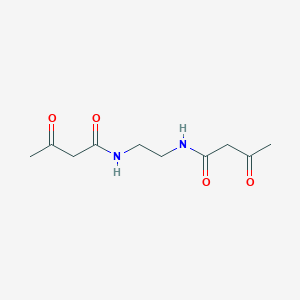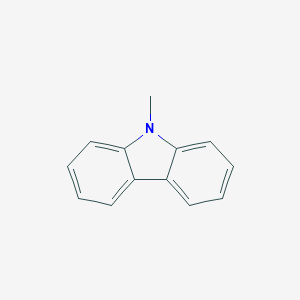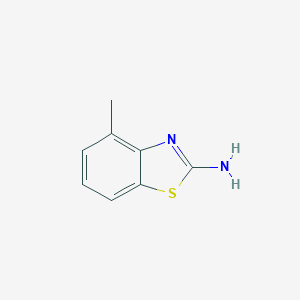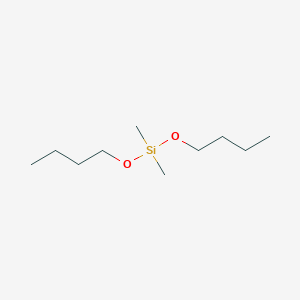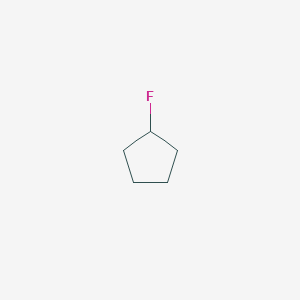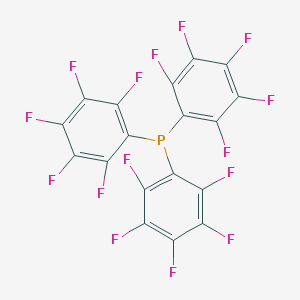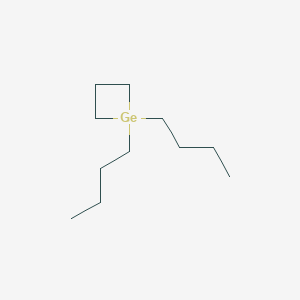
1,1-Dibutylgermetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dibutylgermetane is a chemical compound that belongs to the group of organogermanium compounds. It is a colorless liquid that has a molecular weight of 246.98 g/mol. This compound has been studied for its potential applications in the field of scientific research due to its unique properties.
Mechanism Of Action
The mechanism of action of 1,1-Dibutylgermetane is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It also has the ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical And Physiological Effects
Studies have shown that 1,1-Dibutylgermetane has a number of biochemical and physiological effects. It has been found to have antioxidant properties that can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties that can reduce inflammation in the body. Additionally, this compound has been found to have a positive effect on the immune system, enhancing its ability to fight off infections.
Advantages And Limitations For Lab Experiments
One advantage of using 1,1-Dibutylgermetane in lab experiments is that it is relatively easy to synthesize. Additionally, it has been found to have a low toxicity profile, making it a safe compound to use in experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of future directions for research on 1,1-Dibutylgermetane. One area of research could focus on further elucidating the mechanism of action of this compound. Additionally, studies could be conducted to investigate its potential use in the treatment of other diseases, such as neurodegenerative disorders. Finally, research could be conducted to develop new synthetic methods for producing this compound, which could make it more widely available for research purposes.
Conclusion:
In conclusion, 1,1-Dibutylgermetane is a chemical compound that has been studied for its potential applications in the field of scientific research. It has been found to have antioxidant and anti-inflammatory properties, as well as potential anti-cancer properties. While its mechanism of action is not fully understood, this compound shows promise for use in future research.
Synthesis Methods
The synthesis of 1,1-Dibutylgermetane involves the reaction between germanium tetrachloride and butyllithium in anhydrous ether. The reaction results in the formation of 1,1-Dibutylgermetane as a colorless liquid.
Scientific Research Applications
1,1-Dibutylgermetane has been studied for its potential applications in the field of scientific research. It has been found to have antioxidant properties that can protect cells from oxidative stress. This compound has also been studied for its potential use in cancer treatment due to its ability to inhibit the growth of cancer cells.
properties
CAS RN |
1197-89-3 |
|---|---|
Product Name |
1,1-Dibutylgermetane |
Molecular Formula |
C11H24Ge |
Molecular Weight |
228.9 g/mol |
IUPAC Name |
1,1-dibutylgermetane |
InChI |
InChI=1S/C11H24Ge/c1-3-5-8-12(9-6-4-2)10-7-11-12/h3-11H2,1-2H3 |
InChI Key |
ZHIBUGVYGZUIPF-UHFFFAOYSA-N |
SMILES |
CCCC[Ge]1(CCC1)CCCC |
Canonical SMILES |
CCCC[Ge]1(CCC1)CCCC |
synonyms |
1,1-Dibutylgermacyclobutane |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



